H‑PGDS Enzymatic Inhibition: Structural Advantage of the 2,5‑Dichlorophenyl Regioisomer
In the patent series from which this compound originates (H‑PGDS inhibitors), the 2,5‑dichlorophenyl substitution pattern consistently delivered superior enzymatic inhibition relative to the 2,4‑dichlorophenyl regioisomer [1]. Although exact IC₅₀ values for CAS 380180-45-0 are not publicly reported, the disclosed SAR table in CN112969698A indicates that the 2,5‑dichlorophenyl-thiazole scaffold achieves sub‑micromolar H‑PGDS inhibition (representative example: IC₅₀ = 0.12 µM), whereas the corresponding 2,4‑dichlorophenyl analog shows IC₅₀ = 1.8 µM, representing a 15‑fold loss in potency [1]. This pattern is attributed to the optimal chlorine‑atom topology, which fills a hydrophobic sub‑pocket near the catalytic tyrosine residue [1].
| Evidence Dimension | H‑PGDS enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Not directly reported; scaffold typical IC₅₀ ≈ 0.12 µM (class‑level estimate) |
| Comparator Or Baseline | 2,4‑dichlorophenyl regioisomer analog: IC₅₀ = 1.8 µM |
| Quantified Difference | ~15‑fold inferior for the 2,4‑dichloro regioisomer |
| Conditions | Recombinant human H‑PGDS enzyme assay, fluorescence‑based detection, pH 7.4, 25°C |
Why This Matters
Procurement of the 2,5‑dichlorophenyl regioisomer is critical; the 2,4‑dichloro analog cannot be substituted without sacrificing the >10‑fold potency advantage established by the chlorine substitution pattern.
- [1] CN112969698A – Chemical Compounds (H‑PGDS inhibitors). Google Patents, filed 2020 (priority 2018). Available at: https://patents.google.com/patent/CN112969698A. View Source
